molecular formula C9H11ClO4S2 B13650857 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride

1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride

Cat. No.: B13650857
M. Wt: 282.8 g/mol
InChI Key: YFTHJUSKDDZWPD-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO4S2 and a molecular weight of 282.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a methylsulfonyl group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-(methylsulfonyl)phenyl ethanone with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or sulfuryl chloride. The reaction is conducted in specialized reactors to handle the corrosive nature of the reagents and the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products:

    Sulfonamides: Formed from reactions with amines

    Sulfonate Esters: Formed from reactions with alcohols

    Sulfones: Formed from oxidation reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various synthetic and industrial applications.

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both a methylsulfonyl and a sulfonyl chloride group on the same aromatic ring. This dual functionality allows for versatile reactivity and application in complex organic synthesis .

Properties

Molecular Formula

C9H11ClO4S2

Molecular Weight

282.8 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S2/c1-7(16(10,13)14)8-3-5-9(6-4-8)15(2,11)12/h3-7H,1-2H3

InChI Key

YFTHJUSKDDZWPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl

Origin of Product

United States

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